molecular formula C8H4BrCl2F3O B13725033 (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol

(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B13725033
M. Wt: 323.92 g/mol
InChI Key: VFHLRQPDGVQNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol typically involves multi-step reactions starting from commercially available precursors. The final step involves the addition of a methanol group to the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, trifluoromethyl iodide for trifluoromethylation, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its trifluoromethyl group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability .

Medicine

In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of halogens and the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of these derivatives .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol is unique due to the specific combination of bromine, chlorine, and trifluoromethyl substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C8H4BrCl2F3O

Molecular Weight

323.92 g/mol

IUPAC Name

[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H4BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2

InChI Key

VFHLRQPDGVQNOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)CO)Cl)C(F)(F)F

Origin of Product

United States

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